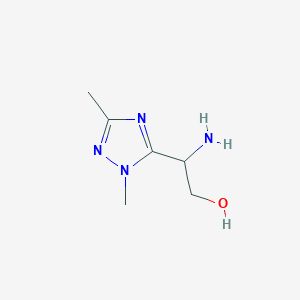
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethane backbone, with a 1,3-dimethyl-1H-1,2,4-triazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol precursor. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the ethan-1-ol backbone through a series of steps involving protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole compound without the amino and hydroxyl groups.
2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol: A similar compound without the methyl groups on the triazole ring.
Uniqueness
2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. The methyl groups on the triazole ring also influence its chemical properties and biological activity.
生物活性
2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS No. 1249063-13-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on structurally similar compounds showed that many triazole derivatives effectively inhibited the growth of various pathogenic bacteria, particularly those in the ESKAPE group, which are known for their antibiotic resistance .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. faecium | 15 | |
| Compound B | P. aeruginosa | 12 | |
| 2-Amino... | S. aureus | 18 |
Cytotoxic Activity
The cytotoxic potential of this compound has been explored in various cancer cell lines. For instance, compounds with similar triazole structures showed promising results against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 2.2 μM to 6 μM, indicating a notable cytotoxic effect .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound X | HCT116 | 3.0 ± 0.6 | |
| Compound Y | MCF7 | 5.0 ± 0.5 | |
| 2-Amino... | HeLa | 4.5 ± 0.3 |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial or cancer cell survival. For example, compounds have been shown to inhibit the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis and represents a target for tuberculosis treatment .
Case Study: DprE1 Inhibition
In a study investigating the inhibition of DprE1 by triazole derivatives:
- Compounds BOK-2 and BOK-3 exhibited significant inhibition with IC50 values of 2.2 μM and 3.0 μM , respectively.
- The study utilized molecular modeling to elucidate the interaction between these compounds and the DprE1 enzyme, highlighting their potential as novel therapeutic agents against tuberculosis .
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
2-amino-2-(2,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H12N4O/c1-4-8-6(5(7)3-11)10(2)9-4/h5,11H,3,7H2,1-2H3 |
InChIキー |
RBTPBHQSGHSMAN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C(CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















